molecular formula C15H10F2N2O3S B13056900 (5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B13056900
M. Wt: 336.3 g/mol
InChI Key: FPOBDYPPHUYSMW-XYOKQWHBSA-N
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Description

3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethoxyphenyl group, a furan ring, and an imidazolidinone core with a sulfanylidene group. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: This step may involve a condensation reaction between the imidazolidinone intermediate and a furan-containing aldehyde or ketone.

    Attachment of the difluoromethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a difluoromethoxyphenyl halide reacts with the imidazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The difluoromethoxyphenyl group may enhance binding affinity, while the furan and imidazolidinone moieties may contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(methoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-[4-(chloromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one: Similar structure but with a chloromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C15H10F2N2O3S

Molecular Weight

336.3 g/mol

IUPAC Name

(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H10F2N2O3S/c16-14(17)22-10-5-3-9(4-6-10)19-13(20)12(18-15(19)23)8-11-2-1-7-21-11/h1-8,14H,(H,18,23)/b12-8+

InChI Key

FPOBDYPPHUYSMW-XYOKQWHBSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC(F)F

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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